molecular formula C12H27N B127454 N,N-Dimethyldecylamine CAS No. 1120-24-7

N,N-Dimethyldecylamine

Cat. No.: B127454
CAS No.: 1120-24-7
M. Wt: 185.35 g/mol
InChI Key: YWWNNLPSZSEZNZ-UHFFFAOYSA-N
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Description

N,N-Dimethyldecylamine (DMDA, C10H21N(CH3)2) is a tertiary aliphatic amine with a 10-carbon alkyl chain. It is widely utilized in the synthesis of quaternary ammonium salts (QASs), ionic liquids, and surfactants due to its amphiphilic nature. DMDA serves as a precursor for antimicrobial agents, metal extraction solvents, and nanomaterials . Its applications are influenced by its alkyl chain length, which balances lipophilicity and solubility, making it versatile in industrial and biomedical contexts .

Preparation Methods

Synthetic Routes and Reaction Conditions: N,N-Dimethyldecylamine can be synthesized through several methods. One common method involves the reaction of N,N-dimethyldodecylamine with t-butyl hydroperoxide , vanadium oxyacetylacetonate , and t-butyl alcohol . This reaction typically occurs under controlled conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods: In industrial settings, this compound is often produced through the quaternization of tertiary amines. This process involves the reaction of a tertiary amine with an alkyl halide, such as methyl chloride , under mild temperatures (60-100°C) to form the quaternary ammonium compound . This method is preferred due to its efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N,N-Dimethyldecylamine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form .

    Substitution: It participates in substitution reactions, particularly reactions with alkyl halides.

    Reduction: It can be reduced under specific conditions to form secondary amines.

Common Reagents and Conditions:

    Oxidation: Common reagents include and .

    Substitution: Alkyl halides such as and are commonly used.

    Reduction: Reducing agents like can be employed.

Major Products:

    Amine oxides: from oxidation reactions.

    Quaternary ammonium compounds: from substitution reactions.

    Secondary amines: from reduction reactions.

Scientific Research Applications

Chemical Applications

Synthesis of Quaternized Compounds
DMDA is primarily utilized in the synthesis of quaternized poly(2,6-dimethylphenylene oxide) and pore-expanded MCM-41 silica. These compounds are essential in creating advanced materials with specific properties for various applications.

Chromatographic Applications
In chromatography, DMDA serves as a reagent for preparing stationary phases. For instance, it has been used to create a stationary phase named QA C10, which incorporates quaternary ammonium groups to enhance separation efficiency for neutral, basic, and acidic compounds .

Biological Applications

Enzyme Interaction Studies
DMDA has been studied for its interactions with cytochrome P450 enzymes, which play a crucial role in drug metabolism. Understanding these interactions can lead to insights into metabolic pathways and the development of new therapeutic agents.

Antimicrobial Properties
Research indicates that DMDA exhibits antimicrobial activity against various pathogens, including Staphylococcus aureus and Escherichia coli. Its mechanism of action is believed to involve disruption of microbial cell membranes, suggesting potential applications in disinfectants and antimicrobial formulations.

Medical Applications

Drug Delivery Systems
DMDA is being investigated for its role in drug delivery systems. Its surfactant properties can enhance the solubility and bioavailability of pharmaceutical compounds, making it a valuable component in formulation chemistry .

Surfactant in Pharmaceutical Formulations
As a nonionic surfactant, DMDA is used in pharmaceutical formulations to improve the stability and efficacy of drugs. Its ability to modulate surface tension makes it suitable for various applications in drug delivery technologies .

Industrial Applications

Detergent Production
DMDA is employed in the manufacturing of detergents due to its surfactant properties. It aids in cleaning processes by reducing surface tension and enhancing the wetting properties of cleaning solutions.

Phase-Transfer Catalysts
In industrial chemistry, DMDA functions as a phase-transfer catalyst, facilitating reactions between reactants in different phases (e.g., liquid-liquid or solid-liquid). This application is crucial for improving reaction rates and yields in chemical processes .

Summary Table of Applications

Field Application Description
ChemistrySynthesis of Quaternized CompoundsUsed in creating advanced materials like poly(2,6-dimethylphenylene oxide).
BiologyEnzyme Interaction StudiesInvestigated for effects on cytochrome P450 enzymes involved in drug metabolism.
MedicalDrug Delivery SystemsEnhances solubility and bioavailability of pharmaceuticals.
Surfactant in FormulationsImproves stability and efficacy of drugs.
IndustryDetergent ProductionFunctions as a surfactant to enhance cleaning processes.
Phase-Transfer CatalystsFacilitates reactions between different phases to improve yields.

Case Studies

  • Chromatographic Stationary Phases : A study demonstrated the effectiveness of DMDA-based stationary phases in separating complex mixtures, showcasing its utility in analytical chemistry .
  • Antimicrobial Activity Assessment : Research highlighted DMDA's antimicrobial properties against various bacterial strains, suggesting potential applications in healthcare settings as an effective disinfectant.
  • Drug Formulation Development : Investigations into DMDA's role as a surfactant revealed significant improvements in the solubility profiles of poorly soluble drugs, indicating its promise for enhancing drug delivery systems .

Mechanism of Action

The mechanism of action of N,N-Dimethyldecylamine primarily involves its role as a surfactant and quaternary ammonium compound . It interacts with various molecular targets, including cell membranes and proteins , to exert its effects. The quaternization reaction follows an SN2 mechanism , where the nitrogen atom acts as a nucleophile, attacking the alkyl halide to form the quaternary ammonium compound .

Comparison with Similar Compounds

Antimicrobial Activity

DMDA-derived QASs demonstrate broad-spectrum antimicrobial activity , outperforming shorter-chain analogs but with higher cytotoxicity.

Table 2: Antimicrobial Efficacy (MIC Values) of Gemini QAS Derivatives

Compound (Chain Length) MIC (µg/mL) Against S. aureus Cytotoxicity (IC50, µg/mL) Reference
DMDA (C10) 8 12.8 ± 1.2
N,N-Dimethyloctylamine (C8) 32 >50 (Non-toxic)
N,N-Dimethyldodecylamine (C12) 16–32 25.4 ± 2.1

Key Findings :

  • DMDA-based QASs exhibit the lowest MIC values (8 µg/mL) against S. aureus, indicating superior antimicrobial potency .
  • Cytotoxicity increases with chain length: DMDA (C10) shows moderate toxicity (IC50 ~12.8 µg/mL), while C12 analogs are less potent but safer .

Metal Extraction Efficiency

In rare earth element (REE) recovery, DMDA-based ionic liquids are compared with C8 and C12 analogs:

Table 3: Neodymium (Nd) Extraction Efficiency at pH 4

Ionic Liquid (Chain Length) Extraction Efficiency (%) Separation Factor (βNd/La) Reference
[N1,1,8,H][DEHP] (C8) ~100 13.8
[N1,1,10,H][DEHP] (C10) 95 6.9
[N1,1,12,H][DEHP] (C12) 85 3.4

Insights :

  • Shorter chains (C8) maximize Nd extraction efficiency (~100%) due to better phase separation and lower steric hindrance .
  • DMDA (C10) offers a balance between efficiency (95%) and selectivity, though longer chains (C12) reduce performance .

Physicochemical Properties

Critical Micelle Concentration (CMC) and solubility trends:

  • DMDA (C10) : CMC ≈ 1.2 mM (optimal for surfactant applications) .
  • C8 analog : Higher CMC (~2.5 mM), limiting micelle stability .
  • C12 analog : Lower CMC (~0.8 mM) but prone to precipitation in aqueous media .

Thermal Stability :

  • Longer chains (C12–C14) enhance thermal stability in ionic liquids, making them suitable for high-temperature processes .

Biological Activity

N,N-Dimethyldecylamine (DMDA) is a tertiary amine with significant biological activity, particularly in the fields of antimicrobial applications, cytotoxicity, and environmental impact. This article explores the compound's biological properties, including its metabolic pathways, toxicity profiles, and potential applications based on recent research findings.

This compound is characterized by its long hydrophobic alkyl chain (decyl) and two methyl groups attached to the nitrogen atom. This structure contributes to its surfactant properties and biological activity. The compound is often studied in relation to its derivatives, such as N,N-dimethyldodecylamine-N-oxide, which exhibit enhanced solubilization capabilities in biological systems.

Metabolism and Degradation

Research indicates that DMDA undergoes metabolism primarily through the cleavage of the C-alkyl-N bond, resulting in the formation of dimethylamine and decanal. This metabolic pathway significantly reduces the toxicity of the parent compound, suggesting that its environmental impact may be less severe than initially anticipated. Studies have shown that DMDA is readily biodegradable, with degradation rates exceeding 99% in activated sludge tests .

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of DMDA and its derivatives. One notable study examined the efficacy of gemini quaternary ammonium salts (QAS) containing decyl residues against various pathogens. The results indicated that compounds with decyl chains exhibited significant antimicrobial activity, with minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL against Staphylococcus aureus and Escherichia coli .

Compound TypeMIC (µg/mL)Target Pathogen
Gemini QAS8S. aureus
Gemini QAS32E. coli
Gemini QAS16Candida glabrata

Cytotoxicity Studies

Cytotoxicity assessments have been conducted using human keratinocyte cell lines (HaCaT). The results indicated that certain derivatives of DMDA exhibit cytotoxic effects at concentrations as low as 12.8 µg/mL . This finding underscores the importance of evaluating both therapeutic benefits and potential risks associated with DMDA exposure.

Ecotoxicological Impact

Ecotoxicity studies involving aquatic organisms have demonstrated that DMDA poses a risk to aquatic life. For instance, toxicity values such as 96-hour LC50 for Brachydanio rerio were reported at approximately 0.71 – 1 mg/L, while Daphnia magna exhibited an EC50 of 0.083 mg/L . These findings highlight the need for careful management of DMDA in industrial applications to mitigate environmental risks.

Case Studies and Applications

A case study involving a pharmaceutical company showcased the successful development of cost-effective formulations using DMDA derivatives, leading to substantial cost savings while maintaining efficacy . This illustrates the compound's utility in industrial applications, particularly in pharmaceuticals and surfactants.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for verifying the purity of N,N-Dimethyldecylamine in pharmaceutical testing?

The United States Pharmacopeia (USP) specifies gas–liquid chromatography (GLC) as the primary method for assessing purity, requiring a minimum content of 98% for reagent-grade material. This method ensures separation and quantification of impurities, such as residual amines or degradation byproducts, under standardized chromatographic conditions .

Q. How can researchers safely handle this compound in laboratory settings?

Safety protocols mandate the use of personal protective equipment (PPE), including gloves, goggles, and fume hoods, due to potential skin and respiratory hazards. Long-term storage should be avoided, as degradation may increase toxicity. Disposal must comply with federal and local regulations, guided by qualified personnel .

Q. What are the key physicochemical properties of this compound critical for experimental design?

Essential properties include its molecular formula (C₁₂H₂₇N), molecular weight (185.35 g/mol), and CAS number (1120-24-7). Its miscibility with organic solvents and immiscibility with water influence solvent selection for reactions. Thermodynamic data, such as enthalpy of formation (ΔfH°), can be sourced from NIST Chemistry WebBook for reaction feasibility studies .

Advanced Research Questions

Q. How does this compound act as a selective catalyst poison in hydrogenation reactions?

In ruthenium-catalyzed reductions, This compound selectively binds to active sites, inhibiting further catalytic activity. This property is exploited to suppress undesired side reactions, such as ester or ketone hydrogenation, while preserving amide reduction pathways. Experimental optimization involves adjusting silane (e.g., PhMe2SiH) stoichiometry and avoiding tertiary amines (e.g., Et3N) to mitigate poisoning effects .

Q. What role does this compound play in pore expansion of mesoporous silica materials like MCM-41?

During hydrothermal synthesis, This compound acts as a swelling agent, increasing pore size from ~3.15 nm to 25 nm and pore volume from 0.85 to 3.6 cm³/g. This is achieved by intercalation into the surfactant template, followed by selective extraction and calcination. The process enables tailored material design for adsorption or catalysis applications .

Q. How can conflicting data on the stability of this compound in long-term storage be resolved?

Degradation studies indicate that prolonged storage under ambient conditions leads to oxidative byproducts. Researchers should:

  • Monitor purity via GLC or LC-MS before critical experiments.
  • Store the compound in inert atmospheres (e.g., argon) at ≤4°C.
  • Validate batch-specific stability using accelerated aging tests (e.g., 40°C/75% relative humidity) .

Q. What methodological challenges arise when quantifying trace this compound in complex matrices?

Matrix interference (e.g., surfactants or salts) can suppress ionization in mass spectrometry. Solutions include:

  • Solid-phase extraction (SPE) with C18 cartridges for pre-concentration.
  • Derivatization with trifluoroacetic anhydride (TFAA) to enhance detectability in GC-MS.
  • Internal standardization using deuterated analogs (e.g., d₃-This compound) .

Q. Data Contradiction Analysis

Q. Why do studies report varying catalytic inhibition efficiencies of this compound across reaction systems?

Discrepancies arise from differences in:

  • Catalyst composition (e.g., Ru vs. Pd nanoparticles).
  • Solvent polarity, which affects amine-catalyst binding kinetics.
  • Substrate steric hindrance, altering accessibility to active sites. Systematic kinetic profiling under controlled conditions (temperature, pressure, solvent) is recommended to isolate variables .

Q. Methodological Recommendations

Q. How should researchers validate synthetic routes for This compound derivatives?

  • Use nuclear magnetic resonance (NMR) to confirm substitution patterns (e.g., ¹H NMR: δ 2.15–2.30 ppm for N-CH3 groups).
  • Employ high-resolution mass spectrometry (HRMS) for molecular ion verification.
  • Cross-reference synthetic yields with computational models (e.g., DFT for reaction energetics) .

Q. What strategies mitigate environmental release of This compound during large-scale experiments?

  • Implement closed-loop systems with scrubbers for vapor capture.
  • Utilize biodegradability assays (e.g., OECD 301F) to assess ecological impact.
  • Partner with certified waste management services for neutralization (e.g., acidic hydrolysis) .

Properties

IUPAC Name

N,N-dimethyldecan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H27N/c1-4-5-6-7-8-9-10-11-12-13(2)3/h4-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWWNNLPSZSEZNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H27N
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID1049566
Record name Decyldimethylamine
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Molecular Weight

185.35 g/mol
Source PubChem
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Physical Description

Liquid
Record name 1-Decanamine, N,N-dimethyl-
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CAS No.

1120-24-7
Record name Dimethyldecylamine
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Record name N,N-Dimethyl-N-decylamine
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Record name N,N-Dimethyldecylamine
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Record name 1-Decanamine, N,N-dimethyl-
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Record name Decyldimethylamine
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Record name Decyldimethylamine
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Record name N,N-DIMETHYL-N-DECYLAMINE
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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N,N-Dimethyldecylamine
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N,N-Dimethyldecylamine

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